2,3-Dichlorobenzamide

説明

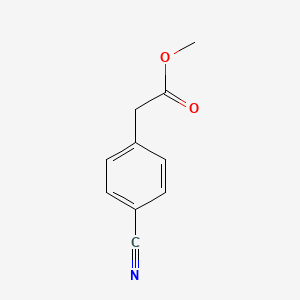

2,3-Dichlorobenzamide is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Structure Analysis

2,6-Dichlorobenzamide, a structurally similar compound to 2,3-Dichlorobenzamide, has been studied for its molecular structure, spectroscopy, and thermodynamic parameters. The research involved analyzing its FT-IR and FT-Raman spectra and computing its optimized geometry, structural parameters, and theoretical spectra. Such studies are vital in understanding the physical and chemical properties of compounds like this compound, which can be crucial in various scientific applications (Tao et al., 2016).

Environmental Impact and Analysis

2,6-Dichlorobenzamide, a degradation product of certain herbicides, is known for its environmental persistence and potential for groundwater contamination. Studies have been conducted to review analytical strategies for detecting this compound and its parent herbicides in environmental matrices. Such research helps understand the environmental impact of this compound-related compounds and aids in developing methods for their detection and analysis in ecosystems (Björklund et al., 2011).

Herbicidal Activity

Research into compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, related to this compound, has revealed their herbicidal activity against annual and perennial grasses. These studies highlight the potential agricultural utility of such compounds in forage legumes, certain turf grasses, and cultivated crops (Viste et al., 1970).

Biodegradation and Environmental Remediation

2,6-Dichlorobenzamide, being a persistent groundwater contaminant, has led to research focused on microbial degradation. The identification of bacterial strains capable of mineralizing this compound and the study of their degradation pathways is crucial for environmental remediation efforts. Such research is relevant to understanding the biodegradation potential of related compounds like this compound (T’Syen et al., 2015).

Detection and Monitoring in Water

The development of sensitive and specific methods for detecting 2,6-Dichlorobenzamide in water, like enzyme-linked immunosorbent assays (ELISA), is significant for monitoring water quality and assessing environmental safety. These methods could be adapted for similar compounds, including this compound, especially in contexts where they are potential contaminants (Bruun et al., 2000).

Isotope Fractionation in Biodegradation

Studying the isotope fractionation during the biodegradation of compounds like 2,6-Dichlorobenzamide provides insights into their environmental fate. Such research is essential for environmental assessments and can be applied to understand the behavior of related compounds in ecological systems (Reinnicke et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2,3-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKYRHRAVGWEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371045 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5980-24-5 | |

| Record name | 2,3-Dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,3-Dichlorobenzamide in the synthesis of Lamotrigine, and how does its presence as an impurity impact the drug's quality?

A1: this compound serves as a key starting material in the synthesis of Lamotrigine, an anticonvulsant drug []. Its presence as an impurity, specifically N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide (Impurity 9), was identified during the drug's development []. The presence of impurities like this compound derivatives can impact the drug's purity, stability, and potentially its efficacy. Therefore, monitoring and controlling these impurities during Lamotrigine synthesis is crucial for ensuring drug quality and safety.

Q2: How is this compound utilized in the synthesis of heterocyclic compounds, and what are the potential applications of these compounds?

A2: this compound is reacted with different aromatic aldehydes to form chalcones, which are then used to synthesize 1H-pyrazolines and N-phenyl pyrazolines []. These heterocyclic compounds, including those derived from this compound, are known for their diverse biological activities, including antimicrobial properties []. Further research exploring the structure-activity relationships of these compounds could lead to the development of novel antimicrobial agents.

Q3: Can you elaborate on the analytical techniques employed to identify and characterize this compound and its derivatives as impurities in pharmaceutical products?

A3: Researchers utilize a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and characterize this compound derivatives []. These techniques provide detailed information about the molecular structure, functional groups, and fragmentation patterns, allowing for unambiguous identification of these compounds as impurities in pharmaceutical products like Lamotrigine. High-performance liquid chromatography (HPLC) is often used to separate and quantify these impurities. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)